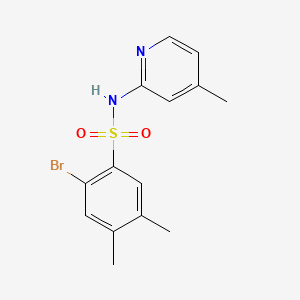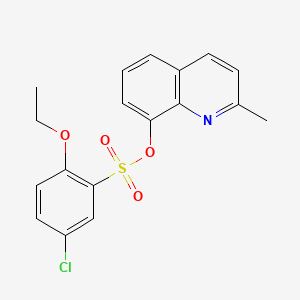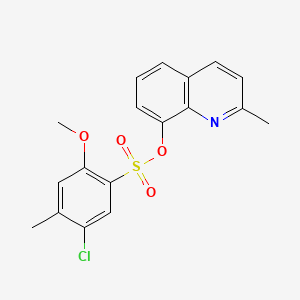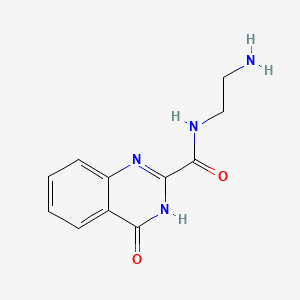
O-(4-bromophenyl) O-isopropyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylamidothiophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(4-bromophenyl) O-isopropyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylamidothiophosphate is an organic compound belonging to the class of phthalimides. These are aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety. The compound is characterized by its complex structure, which includes a bromophenyl group, an isopropyl group, and a thiophosphate moiety .
Méthodes De Préparation
The synthesis of O-(4-bromophenyl) O-isopropyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylamidothiophosphate typically involves multiple stepsThe final step involves the formation of the thiophosphate moiety under specific reaction conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
O-(4-bromophenyl) O-isopropyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylamidothiophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products.
Substitution: The bromophenyl group can undergo substitution reactions with various nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Applications De Recherche Scientifique
O-(4-bromophenyl) O-isopropyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylamidothiophosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of O-(4-bromophenyl) O-isopropyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylamidothiophosphate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins and enzymes, leading to changes in their activity and function. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
O-(4-bromophenyl) O-isopropyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylamidothiophosphate can be compared with other similar compounds, such as:
- N-(4-bromophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide
- N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of functional groups and its potential applications .
Propriétés
Formule moléculaire |
C19H20BrN2O4PS |
|---|---|
Poids moléculaire |
483.3 g/mol |
Nom IUPAC |
2-[2-[[(4-bromophenoxy)-propan-2-yloxyphosphinothioyl]amino]ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H20BrN2O4PS/c1-13(2)25-27(28,26-15-9-7-14(20)8-10-15)21-11-12-22-18(23)16-5-3-4-6-17(16)19(22)24/h3-10,13H,11-12H2,1-2H3,(H,21,28) |
Clé InChI |
ZHVPFOYXOVVUPK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OP(=S)(NCCN1C(=O)C2=CC=CC=C2C1=O)OC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-amino-6-(4-chlorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-5-pyrimidinecarbonitrile](/img/structure/B13370607.png)

![3-(1-Benzofuran-2-yl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370615.png)
![3-(1-benzofuran-2-yl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370623.png)
![2-({4-[3-(Trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)-4-quinolinol](/img/structure/B13370630.png)

![2-{1-[4-(1H-tetraazol-1-yl)butanoyl]-2-pyrrolidinyl}-1H-benzimidazole](/img/structure/B13370652.png)
![6-(5-Bromofuran-2-yl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370667.png)
![N-[4-(benzyloxy)phenyl]-4-(2-methoxybenzoyl)-1-piperazinecarboxamide](/img/structure/B13370673.png)
![5-(2-Furyl)-4,7-dioxo-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13370674.png)

![4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(3-methoxyphenyl)-1-propyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13370679.png)
